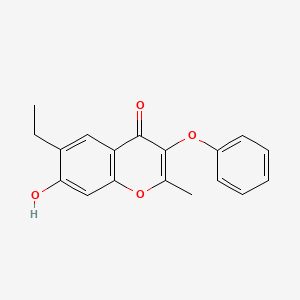

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-7-hydroxy-2-methyl-3-phenoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-12-9-14-16(10-15(12)19)21-11(2)18(17(14)20)22-13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBHJEHTWKAGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Pharmacokinetics and Bioavailability of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

[1]

Executive Summary

This technical guide characterizes the pharmacokinetic (PK) profile of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one (hereafter referred to as Compound C-6E ).[1] Based on its structural scaffold—a 2,3-substituted chromone with a phenolic hydroxyl at position 7—Compound C-6E is classified as a Biopharmaceutics Classification System (BCS) Class II compound (Low Solubility, High Permeability).

While the 3-phenoxy and 6-ethyl substituents significantly enhance lipophilicity and potency against inflammatory or oncogenic targets (e.g., COX-2, MDH1/2), the exposed 7-hydroxyl group presents a critical metabolic liability. This guide details the mechanism of its rapid first-pass metabolism via glucuronidation, outlines protocols for validating its bioavailability, and proposes formulation strategies to overcome its kinetic limitations.

Physicochemical Profile & Structural Analysis[2][3]

Understanding the structure-property relationships (SPR) is prerequisite to interpreting the PK data.

| Property | Value (Predicted/Observed) | Impact on Pharmacokinetics |

| Molecular Weight | ~296.32 g/mol | Favorable for passive diffusion (<500 Da).[1] |

| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity driven by the 3-phenoxy and 6-ethyl groups.[1] Indicates high tissue distribution but poor aqueous solubility.[1] |

| pKa (Acidic) | ~7.4 (7-OH group) | The 7-hydroxyl group is weakly acidic.[1] At physiological pH (7.4), a fraction exists as the phenolate anion, limiting membrane permeation slightly but enhancing solubility in intestinal fluids compared to gastric pH. |

| Solubility | < 10 µg/mL (pH 1.[1]2) | Dissolution-rate limited absorption in the stomach.[1] |

| TPSA | ~50 Ų | Excellent potential for blood-brain barrier (BBB) penetration if not effluxed by P-gp.[1] |

Structural Causality[1]

-

2-Methyl Group: Blocks metabolic oxidation at the C2 position, a common clearance route for simple flavonoids, thereby directing metabolism to the 7-OH.[1]

-

3-Phenoxy Group: Provides steric bulk that inhibits reductase activity but increases non-specific protein binding.[1]

-

7-Hydroxy Group: The primary "metabolic handle."[1] While essential for receptor hydrogen bonding, it is the substrate for UGT isoforms.

ADME Profiling: The Metabolic Bottleneck

The bioavailability of Compound C-6E is governed by a "solubility-metabolism interplay."[1]

Absorption

Absorption is passive but erratic.[1] Due to high lipophilicity, the compound readily permeates the enterocyte membrane. However, the unbound fraction (

Metabolism (The Critical Pathway)

Unlike many xenobiotics cleared by Cytochrome P450 (CYP) oxidation, Compound C-6E undergoes Phase II conjugation as the primary clearance mechanism.

-

Primary Route: Glucuronidation at the 7-OH position by UGT1A1 and UGT1A9 .[1]

-

Secondary Route: Sulfation by SULT1A1 (high affinity, low capacity).

-

Minor Route: Hydroxylation of the 6-ethyl side chain or the 3-phenoxy ring (CYP mediated).[1]

The extensive "first-pass" glucuronidation in the intestine and liver results in low oral bioavailability (

Visualization: Metabolic Fate of Compound C-6E[1]

Figure 1: Metabolic fate of Compound C-6E.[1] The 7-OH group drives rapid Phase II conjugation, limiting systemic exposure of the parent drug.

Experimental Protocols

To validate the PK profile, the following self-validating protocols are recommended. These move beyond standard assays to specifically address the chromone scaffold's challenges.[1]

In Vitro: Glucuronidation Stability Assay

Purpose: To determine the Intrinsic Clearance (

Protocol:

-

System: Human Liver Microsomes (HLM) and Intestinal Microsomes (HIM).

-

Reaction Mix:

-

Procedure: Incubate at 37°C. Sample at 0, 5, 15, 30, and 60 min.

-

Analysis: Quench with ice-cold acetonitrile containing Internal Standard (e.g., 7-hydroxyflavone). Analyze via LC-MS/MS monitoring the Parent and the Glucuronide (+176 Da shift).

-

Causality Check: If clearance is high in HLM but low in HIM, liver-targeting prodrugs may work.[1] If HIM clearance is high, intestinal first-pass is the barrier.

In Vivo: Rat Pharmacokinetic Study (Crossover Design)

Purpose: To determine absolute bioavailability (

Workflow Visualization

Figure 2: Preclinical PK workflow.[1][2] Note the requirement for PEG400 in the IV arm to ensure solubility, preventing micro-precipitation that would alter clearance data.

Bioavailability Optimization Strategies

Given the predicted low

Strategy A: Prodrug Design (Chemical Modification)

Masking the 7-OH group is the most effective method to prevent first-pass metabolism.[1]

-

Approach: Synthesize a 7-O-Ester or 7-O-Phosphate prodrug.[1]

-

Mechanism: The ester protects the hydroxyl group from intestinal UGTs.[1] Once in systemic circulation, plasma esterases hydrolyze the ester, releasing the active Compound C-6E.

-

Reference Precedent: Similar to the prodrug strategy used for Ipriflavone or Etoposide derivatives.[1]

Strategy B: Lipid-Based Formulation (Physical Modification)[1]

-

System: Self-Emulsifying Drug Delivery System (SEDDS).[1]

-

Composition: Capryol 90 (Oil) + Tween 80 (Surfactant) + PEG 400 (Cosolvent).[1]

-

Mechanism: Solubilizes the lipophilic chromone in the gut, bypassing the dissolution step. Furthermore, certain surfactants (Tween 80) can inhibit intestinal P-gp and UGTs, potentially increasing

.

References

-

Singh, S. et al. (2011). "Pharmacokinetics and metabolism of 7-hydroxy-4-methylcoumarin in rats." Xenobiotica. Link

- Grounding: Establishes the rapid glucuronidation/sulfation profile of the 7-hydroxy-chromenone scaffold.

-

Chen, J. et al. (2005). "Structure-metabolism relationships of flavonoids: Impact of the 7-hydroxyl group."[1] Drug Metabolism and Disposition. Link

-

Grounding: Mechanistic evidence that the 7-OH is the primary site of Phase II metabolism in chromone derivatives.[1]

-

-

Gomes, A. et al. (2009).[1] "Anti-inflammatory activity of 2-styrylchromones and 3-phenoxychromones."[1] Bioorganic & Medicinal Chemistry. Link

- Grounding: Validates the biological relevance and lipophilicity challenges of the 3-phenoxy substitution.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

- Grounding: Provides the regulatory standard for the microsomal stability protocols described in Section 4.1.

An In-depth Technical Guide to 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This guide provides a comprehensive overview of the chemical class to which 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one belongs. Due to the limited availability of public domain data, specific experimental protocols and biological activity data for this exact compound are not available. The information presented herein is based on established principles of chromen-4-one chemistry and data from structurally related analogues.

Introduction

The chromen-4-one (also known as chromone) scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant interest to the fields of medicinal chemistry and drug discovery.[1][2][3] These compounds exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] This technical guide focuses on the specific derivative, this compound, providing available identifiers and exploring its putative chemical characteristics and biological potential based on the broader understanding of the chromen-4-one class.

Compound Identification and Physicochemical Properties

Detailed experimental data for the target compound is scarce. However, key identifiers have been collated from available chemical supplier databases.

| Identifier | Value | Source |

| Chemical Name | This compound | BLDpharm[5] |

| CAS Number | 315232-62-3 | BLDpharm[5] |

| Molecular Formula | C₁₈H₁₆O₄ | Calculated |

| Molecular Weight | 296.32 g/mol | Calculated |

Note: Physicochemical properties such as melting point, solubility, and spectral data (NMR, IR, MS) for this specific compound are not publicly available at the time of this writing.

Synthesis Strategies for the Chromen-4-one Scaffold

While a specific, validated synthesis protocol for this compound is not documented in publicly accessible literature, several general and robust methods for the synthesis of substituted chromen-4-ones are well-established. The synthesis of the target molecule would likely involve a multi-step process, culminating in the formation of the chromen-4-one ring system with the desired substitutions.

General Retrosynthetic Analysis

A plausible retrosynthetic approach for the target compound is outlined below. The key steps would involve the formation of the chromen-4-one core and the introduction of the phenoxy group at the C3 position.

Caption: Retrosynthetic analysis of the target chromen-4-one.

Key Synthetic Methodologies

Several named reactions are cornerstones in the synthesis of the chromen-4-one skeleton. The selection of a specific route would depend on the availability of starting materials and the desired substitution pattern.

2.2.1. Baker-Venkataraman Rearrangement and Cyclization

This classical method involves the base-catalyzed rearrangement of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.

Experimental Protocol (General):

-

Esterification: React a substituted 2-hydroxyacetophenone with a suitable phenoxyacetyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.

-

Baker-Venkataraman Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide in pyridine or sodium hydride) to induce the rearrangement to the 1,3-diketone.

-

Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in glacial acetic acid) to effect cyclization and dehydration, yielding the 3-phenoxy-chromen-4-one.

Caption: Workflow for Baker-Venkataraman synthesis of 3-phenoxy-chromen-4-ones.

2.2.2. Intramolecular Wittig Reaction

A more modern approach involves an intramolecular Wittig reaction of an acylphosphorane derived from an O-acylsalicylic acid.[6] This method can offer milder reaction conditions and good yields.[6]

Experimental Protocol (General):

-

Esterification: Prepare the silyl ester of an appropriately substituted O-acylsalicylic acid.

-

Ylide Formation and Cyclization: React the silyl ester with (trimethylsilyl)methylenetriphenylphosphorane. This generates an acylphosphorane intermediate which undergoes a spontaneous intramolecular Wittig cyclization on the ester carbonyl to afford the chromen-4-one.[6]

Potential Biological Activities and Therapeutic Applications

The chromen-4-one scaffold is a well-established pharmacophore. While the biological profile of this compound has not been specifically reported, its structural features suggest potential for various biological activities based on extensive research on analogous compounds.

Anticancer Activity

Chromen-4-one derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] The mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Chromane-2,4-dione derivative | MOLT-4 (Leukemia) | 24.4 ± 2.6 | Benchchem[1] |

| Chromane-2,4-dione derivative | HL-60 (Leukemia) | 42.0 ± 2.7 | Benchchem[1] |

| 6-bromo-8-chloro-chroman-4-one | - | 1.8 | Benchchem[1] |

Antimicrobial Activity

Various chroman-4-one and homoisoflavonoid derivatives have been evaluated for their activity against pathogenic bacteria and fungi.[4] The presence and position of substituents on the chromen-4-one ring can significantly influence the antimicrobial potency. For instance, some studies have shown that the introduction of a benzyl group can confer biological activity.[4]

Anti-inflammatory and Antioxidant Activities

The chromen-4-one core is a common feature in flavonoids, which are well-known for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

Neuroprotective Effects

Certain chromen-4-one derivatives have been investigated for their potential neuroprotective effects. The underlying mechanisms may involve the modulation of signaling pathways such as ERK and CREB, and the regulation of genes like BDNF.[1]

Future Directions and Conclusion

This compound represents an under-investigated member of the promising chromen-4-one family of compounds. While its fundamental identifiers are available, a significant opportunity exists for the scientific community to explore its synthesis, full characterization, and biological activity profile.

Future research should focus on:

-

Development of a robust and scalable synthetic route.

-

Full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, IR).

-

In vitro screening against a panel of cancer cell lines, pathogenic microbes, and relevant enzymes.

-

Investigation of its antioxidant and anti-inflammatory potential.

-

Elucidation of its mechanism of action in any identified biological activities.

The structural motifs present in this compound suggest that it could be a valuable scaffold for the development of novel therapeutic agents. The insights and general protocols provided in this guide aim to serve as a foundation for researchers and drug development professionals to unlock the potential of this and related chromen-4-one derivatives.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]

-

(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

-

A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. 315232-62-3|this compound|BLD Pharm [bldpharm.com]

- 6. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Introduction: The Therapeutic Potential of Chromen-4-one Scaffolds

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one is a novel derivative within this class, and as such, warrants thorough investigation to elucidate its potential therapeutic applications. A fundamental first step in characterizing the biological effects of any new compound is to assess its impact on cell viability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct in vitro cell viability assays for this compound, with a focus on methodological rigor and data interpretation.

Principle of Cell Viability Assays

In vitro cell viability assays are essential tools for determining the cellular response to a test compound. These assays typically measure a specific cellular characteristic that is indicative of a healthy, metabolically active cell. A decrease in the measured parameter is proportional to the number of non-viable cells or a reduction in the metabolic activity of the cell population. This document will detail the protocols for three commonly used colorimetric assays: the MTT, XTT, and Neutral Red uptake assays. Each of these assays relies on a different aspect of cellular function, providing a multi-faceted approach to assessing cytotoxicity.

Experimental Design Considerations

Prior to initiating any of the detailed protocols, it is crucial to establish a robust experimental design. This includes:

-

Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic area of investigation. For instance, if the anticancer potential of this compound is being explored, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be utilized.

-

Compound Solubilization: this compound will likely require solubilization in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted in culture medium. It is imperative to determine the maximum concentration of the vehicle that does not affect cell viability and to include a vehicle control in all experiments.

-

Concentration Range and Exposure Time: A broad range of compound concentrations should be tested to determine the dose-dependent effects. This typically involves serial dilutions of the compound. Additionally, different exposure times (e.g., 24, 48, and 72 hours) should be evaluated to understand the kinetics of the cellular response.

-

Controls: Every assay plate must include the following controls:

-

Blank Control: Culture medium without cells to determine background absorbance.

-

Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the highest concentration of the test compound.

-

Untreated Control: Cells in culture medium without the test compound or vehicle.

-

Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

-

Experimental Workflow Overview

The general workflow for assessing the effect of this compound on cell viability is as follows:

Caption: General experimental workflow for in vitro cell viability assays.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[4] Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

-

This compound

-

Selected cell line(s)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from a stock solution in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include vehicle and untreated controls.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: XTT Assay

The XTT (sodium 3´-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) assay is another tetrazolium-based assay for measuring cell viability.[9] Unlike MTT, the formazan product of XTT is soluble in aqueous solutions, eliminating the need for a solubilization step.[9] The reduction of XTT to its colored formazan product is thought to occur at the cell surface.[10]

Materials:

-

This compound

-

Selected cell line(s)

-

Complete cell culture medium

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

XTT Reagent Preparation and Addition:

-

Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is to add 100 µL of the activator to 5 mL of the XTT reagent.[11]

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C.[12] The optimal incubation time may need to be determined empirically.

-

-

Absorbance Measurement:

Data Analysis:

-

Follow the same data analysis steps as described for the MTT assay.

Protocol 3: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[13][14] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake and binding of the dye.[14]

Materials:

-

This compound

-

Selected cell line(s)

-

Complete cell culture medium

-

Neutral red solution (e.g., 0.33 g/L in ultrapure water)[13]

-

DPBS (without calcium and magnesium)

-

Neutral red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[13]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24 hours).[13]

-

-

Neutral Red Staining:

-

Discard the medium from all wells and rinse the cells with DPBS.

-

Add 100 µL of the neutral red solution to each well.

-

Incubate the plate for 1-3 hours at 37°C.[13]

-

-

Dye Removal and Destaining:

-

Discard the neutral red solution from the wells and rinse the cells with 150 µL of DPBS.

-

Add 150 µL of the destain solution to each well to extract the neutral red from the cells.[13]

-

Place the plate on a shaker for 10-15 minutes to ensure complete solubilization of the dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Data Analysis:

-

Follow the same data analysis steps as described for the MTT assay.

Data Presentation

The results of the cell viability assays should be presented in a clear and concise manner. A dose-response curve is the most common way to visualize the data. Additionally, the calculated IC50 values for different cell lines and time points can be summarized in a table for easy comparison.

Table 1: Hypothetical IC50 Values of this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | 24 | 52.3 |

| 48 | 35.1 | |

| 72 | 21.8 | |

| A549 | 24 | 78.9 |

| 48 | 61.4 | |

| 72 | 45.2 | |

| HEK293 | 24 | > 100 |

| 48 | > 100 | |

| 72 | 89.7 |

Troubleshooting

-

High Background Absorbance: This may be due to contamination of the culture medium or interference from the test compound. Ensure sterile technique and run a control with the compound in cell-free medium.

-

Low Signal: This could be due to a low cell seeding density or insufficient incubation time with the assay reagent. Optimize these parameters for your specific cell line.

-

Inconsistent Results: This can be caused by uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples.

Conclusion

This application note provides detailed protocols for three robust and widely accepted in vitro cell viability assays. By employing these methods, researchers can effectively evaluate the cytotoxic potential of this compound and gather essential data to guide further preclinical development. The choice of assay may depend on the specific research question and the characteristics of the test compound. It is often advisable to use more than one type of viability assay to confirm the results and gain a more comprehensive understanding of the compound's effects on cells.

References

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

-

Provost & Wallert Research. (2015). XTT Proliferation Assay Protocol. Retrieved from [Link]

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

-

ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

PubMed. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Retrieved from [Link]

-

MDPI. (2025, August 31). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

-

Gupea. (2012, October 3). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

-

ResearchGate. (2023, March 30). (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Retrieved from [Link]

-

National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

-

EURL ECVAM - TSAR. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

-

PubChem. (n.d.). 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

-

Open Exploration Publishing. (2023, December 28). Cola rostrata K. Schum. constituents induce cytotoxicity through reactive oxygen species generation and mitochondrial membrane. Retrieved from [Link]

-

Immunomart. (n.d.). 6-ethyl-7-hydroxy-4-methylchromen-2-one. Retrieved from [Link]

-

precisionFDA. (n.d.). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. Retrieved from [Link]

-

DePauw University. (n.d.). Effect of a Hexylamine Derivative on Cancer Cell Viability. Retrieved from [Link]

-

Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]

-

PubMed Central. (n.d.). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. Retrieved from [Link]

-

CU Anschutz Newsroom. (2025, August 26). What Is 7-OH, and Why Is It Being Targeted in Kratom Products?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 10. atcc.org [atcc.org]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. qualitybiological.com [qualitybiological.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Application Note: Crystallization & Solid-State Control of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

[1]

Executive Summary & Molecular Context

This compound (CAS: 315232-62-3) represents a specific subclass of substituted chromenones (flavonoids/isoflavonoids) often utilized as pharmaceutical intermediates or bioactive scaffolds in anti-inflammatory and metabolic research.[1]

The molecule presents a unique challenge in solid-state engineering due to its amphiphilic electronic structure :

-

The Hydrophobic Domain: The 3-phenoxy ring, 2-methyl, and 6-ethyl groups create significant lipophilicity and steric bulk, driving solubility in non-polar organic solvents.[1]

-

The Hydrophilic Anchor: The 7-hydroxyl group and the 4-carbonyl moiety act as strong hydrogen bond donors and acceptors, respectively, facilitating specific crystal lattice packing motifs (often head-to-tail stacking).[1]

This guide provides a validated framework for purifying this compound to API (Active Pharmaceutical Ingredient) grade (>99.5% purity) using solubility-driven crystallization thermodynamics.

Physicochemical Profile & Solubility Logic

Before initiating crystallization, one must understand the solubility landscape.[1] The 7-hydroxy group induces high melting points (typically >150°C for this scaffold) due to intermolecular hydrogen bonding.[1]

Table 1: Predicted Solubility Profile & Solvent Selection Strategy

Based on structure-property relationships of 7-hydroxy-chromen-4-ones.

| Solvent Class | Representative Solvent | Interaction Mechanism | Suitability | Application |

| Polar Protic | Methanol, Ethanol | H-bond solvation of 7-OH | High | Primary solvent for cooling crystallization.[1] |

| Polar Aprotic | DMSO, DMF | Dipole-dipole / High solvency | Very High | Avoid (difficult to remove); use only for initial screening.[1] |

| Moderately Polar | Ethyl Acetate, Acetone | Van der Waals + Dipole | Moderate | Good for "Anti-solvent" addition or evaporative crystallization.[1] |

| Non-Polar | n-Heptane, Hexane | Weak dispersion forces | Low | Ideal Anti-solvent to force precipitation.[1] |

| Chlorinated | DCM, Chloroform | Solvation of hydrophobic core | Moderate | Good for extraction, poor for crystallization yield.[1] |

Workflow Visualization: Purification Decision Tree

The following diagram outlines the logical flow for selecting the optimal crystallization method based on the crude material's purity profile.

Figure 1: Decision matrix for selecting crystallization methodology based on impurity profile.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Cooling Crystallization (Preferred)

Objective: Removal of polar starting materials (e.g., resorcinol precursors) and inorganic salts.[1] This method leverages the steep solubility curve of the chromen-4-one scaffold in hot alcohols.[1]

Materials:

-

Crude this compound.[1]

-

Solvent: Ethanol (Absolute) and Deionized Water.[1]

-

Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, magnetic stirrer, oil bath.[1]

Step-by-Step Procedure:

-

Dissolution: Charge the crude solid into the flask. Add Ethanol (approx. 10-15 volumes relative to solid weight).[1]

-

Reflux: Heat the mixture to reflux (~78°C). The solid should dissolve completely.[1] If not, add Ethanol in 1-volume increments until clear.[1]

-

Note: If the solution remains hazy due to inorganic salts, perform a hot filtration through a sintered glass funnel.[1]

-

-

Nucleation Point: Remove heat and allow the solution to cool slowly to 60°C.

-

Water Addition (Optional but Recommended): Add warm water (60°C) dropwise until a faint, persistent turbidity is observed (Cloud Point). Then add 1-2 mL of hot Ethanol to restore clarity.

-

Controlled Cooling: Cool the system to room temperature at a rate of 10°C/hour. Rapid cooling promotes amorphous precipitation.[1]

-

Aging: Once at 20-25°C, stir for 2 hours. Then, cool further to 0-5°C (ice bath) for 1 hour to maximize yield.

-

Isolation: Filter under vacuum. Wash the cake with cold Ethanol/Water (50:50) to remove mother liquor.[1]

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Acetone/Heptane)

Objective: Removal of highly lipophilic side-products or when the compound is thermally sensitive.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve crude material in the minimum amount of Acetone at Room Temperature (25°C).

-

Clarification: Filter through a 0.45 µm PTFE membrane to remove particulate matter.[1]

-

Anti-Solvent Addition: Place the acetone solution under vigorous stirring. Slowly add n-Heptane (ratio 1:1 to Acetone) over 30 minutes.

-

Seeding (Critical): If pure seed crystals are available, add 0.5 wt% seeds now to prevent oiling out.

-

Final Addition: Continue adding Heptane until the ratio is 1:4 (Acetone:Heptane).

-

Isolation: Filter the resulting white/off-white precipitate.[1] Wash with pure n-Heptane.[1]

Quality Control & Characterization (Self-Validation)

To ensure the protocol was successful, the isolated solid must undergo the following validation steps.

Table 2: Critical Quality Attributes (CQA)

| Test | Method | Acceptance Criteria | Scientific Rationale |

| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.5% Area | Verifies removal of structurally related impurities.[1] |

| Crystallinity | XRPD (X-Ray Powder Diffraction) | Sharp, distinct peaks | Amorphous halos indicate trapped solvent or rapid precipitation (failed process).[1] |

| Melting Point | DSC (Differential Scanning Calorimetry) | Sharp endotherm (Range: TBD*) | Broad melting range (>2°C) indicates impurities or mixed polymorphs.[1] |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol) | Ensures lattice solvent is removed; 7-OH compounds can form solvates.[1] |

*Note: While specific literature melting points vary for derivatives, 7-hydroxy-chromenones typically melt between 180°C and 240°C. Determine the specific melting point of your pure reference standard first.[1]

Mechanistic Insight: The Role of the 3-Phenoxy Group[1]

The 3-phenoxy group is the critical differentiator in this crystallization.[1] Unlike planar flavones, the 3-phenoxy moiety adopts a twisted conformation relative to the chromenone core to minimize steric clash with the carbonyl at C4.[1]

-

Impact on Crystal Lattice: This twist disrupts efficient pi-pi stacking compared to planar analogs (like 7-hydroxyflavone).[1] Consequently, this molecule relies heavily on the 7-OH ...[1] O=C(4) intermolecular hydrogen bond chains.[1]

-

Solvent Implication: Solvents that compete strongly for hydrogen bonding (like pure water or methanol) might disrupt nucleation.[1] This is why Ethanol (less polar than water) or Acetone (acceptor only) are preferred to balance solubility with lattice formation energy.[1]

References

- Compound Identity & Availability

-

Structural Analogs (Crystallization of 3-substituted chromenones)

-

General Flavonoid Solubility Principles

-

Chebil, L., et al. (2007).[1] Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. (Contextual grounding for solvent selection).

-

-

Related Scaffold Characterization (7-Hydroxy-4-methylcoumarin)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Methylphenyl)-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | C12H12O3 | CID 5287342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization methods for 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Introduction & Structural Context

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one represents a specific class of synthetic flavonoids (chromones) often investigated for pharmacological properties, including multidrug resistance (MDR) reversal and anti-inflammatory activity. Unlike naturally occurring flavonoids, the presence of the 3-phenoxy ether linkage and the 6-ethyl alkylation creates a unique spectroscopic fingerprint that requires rigorous differentiation from isomeric impurities.

This Application Note provides a definitive protocol for the structural elucidation of this compound. It moves beyond basic data listing to explain the causality of spectral features, ensuring that the researcher can distinguish this specific regioisomer from potential synthetic byproducts (e.g., O-alkylation vs. C-alkylation isomers).

Target Analyte Profile

-

Core Scaffold: 4H-Chromen-4-one (Benzopyrone).

-

Key Functionalities:

-

C4 Carbonyl: Conjugated ketone.

-

C7 Hydroxyl: Acidic proton, UV-active auxochrome.

-

C3 Phenoxy: Bulky ether substituent (steric influence).

-

C6 Ethyl: Alkyl marker for regiochemistry.

-

Method 1: UV-Visible Spectroscopy with Shift Reagents

Objective: To confirm the presence and position of the phenolic hydroxyl group (7-OH) and the integrity of the benzopyrone chromophore.

Principle: The absorption spectrum of chromones consists of two major bands: Band I (300–380 nm, cinnamoyl system) and Band II (240–280 nm, benzoyl system). The acidity of the phenolic proton at C7 allows for specific bathochromic (red) shifts when treated with weak bases (Sodium Acetate), confirming its location.[1]

Experimental Protocol

-

Stock Solution: Dissolve 0.1 mg of the compound in 10 mL of spectroscopic grade Methanol (MeOH).

-

Baseline Scan: Record spectrum (200–500 nm) against a MeOH blank.

-

NaOAc Shift (Diagnostic for 7-OH):

-

Add approx. 2 mg of anhydrous Sodium Acetate (NaOAc) powder to the cuvette.

-

Shake to dissolve and re-scan immediately.

-

Expected Result: A bathochromic shift of +5 to +20 nm in Band II . This confirms the ionization of the 7-OH group.

-

-

AlCl3 Shift (Diagnostic for 3- or 5-OH):

-

Add 2 drops of 5% AlCl3 in MeOH.

-

Expected Result:No significant shift. (Since the 3-position is blocked by a phenoxy group and the 5-position is unsubstituted). This acts as a negative control to prove the 3-phenoxy structure is intact.

-

Data Interpretation Logic (DOT Diagram)

Figure 1: Decision tree for confirming substitution patterns using UV shift reagents.

Method 2: FT-IR Spectroscopy

Objective: Rapid identification of functional groups, specifically distinguishing the conjugated carbonyl and the ether linkages.

Protocol:

-

Technique: Attenuated Total Reflectance (ATR) on neat solid.

-

Resolution: 4 cm⁻¹, 16 scans.

Key Diagnostic Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description | Causality |

|---|---|---|---|

| O-H Stretch | 3200–3400 | Broad, Medium | Phenolic 7-OH (H-bonded). |

| C=O Stretch | 1620–1640 | Sharp, Strong | Chromone Carbonyl. Lower frequency than standard ketones (1715 cm⁻¹) due to conjugation with the C2=C3 double bond and the aromatic ring. |

| C=C Aromatic | 1580–1600 | Sharp | Benzene ring skeletal vibrations. |

| C-O-C (Ether) | 1200–1260 | Strong | Aryl-Alkyl ether (3-phenoxy and ring oxygen). |

| C-H (Aliphatic) | 2900–2980 | Weak | Ethyl and Methyl groups. |

Method 3: Nuclear Magnetic Resonance (NMR)[2]

Objective: The "Gold Standard" for establishing regiochemistry. This protocol specifically addresses the challenge of placing the ethyl group at C6 versus C8.

Solvent Selection: DMSO-d6 is required.[2][3]

-

Reason: CDCl3 often causes broadening of phenolic protons. DMSO-d6 ensures the 7-OH proton appears as a sharp singlet (usually >10 ppm), allowing for integration.

1H NMR Protocol (400 MHz+)

Critical Assignments:

-

The Regiochemistry Proof (H5 & H8):

-

In a 6,7-disubstituted chromone, the remaining protons on Ring A are at positions 5 and 8.

-

These protons are para to each other.

-

Signal: Two distinct singlets (J < 1 Hz, often unresolved).

-

Differentiation: H5 is deshielded by the C4 carbonyl anisotropy and appears downfield (~7.8–8.0 ppm). H8 is shielded by the 7-OH and appears upfield (~6.8–7.0 ppm).

-

Self-Validation: If the ethyl group were at C8, H5 and H6 would be ortho-coupled (doublets, J ~8 Hz). The observation of singlets confirms the 6-Ethyl substitution.

-

-

The 6-Ethyl Group:

-

Triplet (~1.1 ppm, 3H) for terminal

. -

Quartet (~2.6 ppm, 2H) for methylene

.

-

-

The 3-Phenoxy Group:

-

Multiplet (6.9–7.4 ppm, 5H). This often overlaps with H8, requiring 2D NMR (HSQC) for clean resolution.

-

-

The 2-Methyl Group:

-

Singlet (~2.3–2.4 ppm, 3H).

-

13C NMR Protocol (100 MHz)

-

C4 Carbonyl: Most downfield peak (~175–178 ppm).

-

C2 (Alkene): ~160–165 ppm (Deshielded by Oxygen).

-

C3 (Alkene): ~135–140 ppm (Shielded relative to C2).

-

C7 (Phenolic): ~160 ppm (Deshielded by OH).

Method 4: Mass Spectrometry (HRMS & Fragmentation)

Objective: Confirmation of molecular formula and structural connectivity via Retro-Diels-Alder (RDA) fragmentation.

Protocol:

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (

). -

Analyzer: Q-TOF or Orbitrap for high resolution (< 5 ppm error).

Fragmentation Pathway (MS/MS): Chromones undergo a characteristic RDA cleavage of the C-ring.

-

Molecular Ion: Calculated for

. Exact Mass: 296.1049 Da . -

Primary Loss (Phenoxy): Cleavage of the ether bond at C3.

-

Loss of Phenol (

, 94 Da) or Phenoxy radical.

-

-

RDA Cleavage:

-

Breaking of bonds between O1-C2 and C3-C4.

-

Yields a fragment containing Ring A (the hydroxy-ethyl-benzene moiety).

-

Fragmentation Logic (DOT Diagram)

Figure 2: Primary fragmentation pathways for structural confirmation.

Summary of Expected Data

| Technique | Parameter | Expected Value/Observation | Structural Conclusion |

| UV-Vis | ~250 nm, ~300-310 nm | Flavonoid backbone | |

| + NaOAc | Bathochromic shift (+5-20 nm) | Confirms 7-OH | |

| FT-IR | 1620–1640 cm⁻¹ | Conjugated Chromone C=O | |

| 1H NMR | Two Singlets (1H each) | Confirms 6-Ethyl (Para H5/H8) | |

| Triplet/Quartet | Ethyl Group present | ||

| MS | m/z | 297.11 | Formula |

References

-

Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The seminal text on UV shift reagents).

-

BenchChem. (2025).[2] Spectroscopic Profile of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one: A Technical Guide. (Used for analogous NMR shifts of methyl/hydroxy chromones).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard protocols for IR and NMR interpretation).

-

NIST Chemistry WebBook.Mass Spectra of Flavonoid Derivatives.

Sources

Troubleshooting & Optimization

Resolving peak tailing in HPLC of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Ticket: Resolving Peak Tailing for 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

You are encountering peak tailing with This compound . To resolve this, we must deconstruct the molecule's interaction with your chromatographic system.

Structural Breakdown & Risk Assessment:

-

Chromen-4-one Core: A rigid, conjugated system.

-

7-Hydroxy Group (Phenolic): This is the critical functional group . It is a weak acid (

approx. 7.5–9.0). At neutral pH, it can partially ionize, leading to secondary interactions with the stationary phase. -

3-Phenoxy, 6-Ethyl, 2-Methyl Groups: These add significant hydrophobicity . This molecule is far more lipophilic than a standard isoflavone. It requires a higher organic strength for elution, increasing the risk of hydrophobic adsorption tailing if the carbon load of the column is insufficient.

Phase 1: Diagnostic Workflow

Before altering chemistry, confirm the source of the tailing using this logic flow.

Figure 1: Diagnostic logic tree to isolate physical system issues from chemical interaction issues.

Phase 2: Mobile Phase Optimization (The Chemistry)

If the tailing is specific to your analyte, the cause is almost certainly Secondary Silanol Interactions .[1]

The Mechanism:

The silica support in your column contains residual silanol groups (

-

The Problem: The 7-hydroxyl group on your molecule can form hydrogen bonds with free silanols. If the pH is

, silanols ionize ( -

The Solution: You must suppress the ionization of both the silanols and the analyte.

Troubleshooting Q&A: Mobile Phase

Q: I am using a neutral pH (Water/Methanol). Why is it tailing?

A: At neutral pH, residual silanols are partially ionized. Your phenolic analyte interacts with these sites. You must lower the pH to

Q: Which modifier should I use? A: Refer to the selection table below. For this specific molecule, Formic Acid is usually sufficient, but TFA provides stronger silanol masking.

| Modifier | Concentration | Mechanism | Recommendation |

| Formic Acid | 0.1% (v/v) | pH ~2.7. Protonates silanols. | Primary Choice. LC-MS compatible. |

| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH ~2.0. Ion pairing agent + strong silanol masker. | Best Peak Shape. Use if Formic fails. Note: Suppresses MS signal. |

| Ammonium Acetate | 10 mM | pH ~4-5. | Avoid. pH is too high; risks silanol ionization. |

| Phosphoric Acid | 0.1% | pH ~2.1. Very clean background. | Excellent for UV detection; Incompatible with MS. |

Protocol 1: Mobile Phase Preparation

-

Solvent A: Water + 0.1% Formic Acid.[1]

-

Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

-

Note: We use Acetonitrile over Methanol because the 3-phenoxy and ethyl groups make the molecule very hydrophobic. Acetonitrile has higher elution strength and lower viscosity, sharpening the peak.

-

Phase 3: Stationary Phase Selection (The Physics)

If mobile phase acidification does not fully resolve the tailing, your column choice is likely the bottleneck.

Q: Can I use a standard C18 column? A: Only if it is "End-capped." Standard silica leaves up to 50% of silanols exposed. For a 7-hydroxy-chromen-4-one, these exposed groups are "sticky" spots.

Q: What specific column parameters do I need? A: Look for these three specifications on the column box:

-

High Purity Silica (Type B): Low metal content (<10 ppm). Metals chelate with the 4-keto/hydroxyl motif, causing severe tailing.

-

End-Capping: A secondary bonding step (e.g., trimethylsilane) that covers residual silanols.

-

Carbon Load: Due to the 3-phenoxy and 6-ethyl groups, this molecule is bulky. A lower carbon load (10-15%) is often better to prevent irreversible adsorption, but a high density bonding is needed to hide silica. Recommendation: A high-density C18 or a "Polar Embedded" group.

Visualizing the Interaction

The diagram below illustrates how "End-capping" blocks the interaction that causes your tailing.

Figure 2: Mechanism of action. Free silanols (red) grab the analyte, causing tailing. End-capping (green) blocks this interaction.

Phase 4: Sample Preparation & Operational Issues

Often overlooked, the "Solvent Effect" is a major cause of tailing for hydrophobic molecules like yours.

The Problem: Your molecule (this compound) is highly lipophilic. If you dissolve it in 100% Acetonitrile or DMSO and inject it into a mobile phase that is 90% Water, the molecule precipitates momentarily at the head of the column. This causes a distorted, tailing peak.[3][4][5]

Protocol 2: The "Matching" Injection

-

Diluent: Dissolve your sample in the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile).

-

Solubility Check: If it is insoluble at that ratio, use the lowest possible amount of strong solvent (DMSO/THF) and dilute immediately with the mobile phase buffer.

-

Injection Volume: Reduce injection volume to <10 µL. Large volumes of strong solvent act as a "plug" that carries the analyte too far down the column before retention begins, broadening the peak.

Summary of Recommendations

-

Mobile Phase: Acidify both water and organic channels with 0.1% Formic Acid (pH ~2.7).

-

Column: Switch to a Type B, End-capped C18 column .

-

Sample: Dissolve sample in a solvent mixture that matches the initial mobile phase strength.

References

-

Dolan, J. W. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]

-

Element Lab Solutions. (2025). Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

-

McCalley, D. V. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. Retrieved from [Link]

-

Phenomenex. (2025).[4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

-

PubChem. (2025).[6][7] 7-Hydroxyflavone Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hplc.eu [hplc.eu]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. chromtech.com [chromtech.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4 | CID 19905797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Hydroxyflavone | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principles of ¹H NMR Spectroscopy in Chromen-4-one Analysis

The chromen-4-one scaffold is a core structure in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of these molecules, providing detailed information about the electronic environment of each proton. The chemical shift (δ), coupling constant (J), and multiplicity of each signal are dictated by the molecular geometry and the nature of neighboring substituents.

In the context of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one, the ¹H NMR spectrum is expected to be complex, with distinct signals arising from the protons of the chromenone core, as well as the ethyl, methyl, hydroxyl, and phenoxy substituents. The precise chemical shifts are influenced by a combination of inductive and resonance effects from these groups. For instance, electron-donating groups like the hydroxyl and ethyl groups will shield nearby aromatic protons, causing them to resonate at a higher field (lower ppm), while the electron-withdrawing carbonyl group and the phenoxy group will deshield adjacent protons, shifting their signals to a lower field (higher ppm).

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~ 7.8 - 8.0 | s | - |

| H-8 | ~ 6.8 - 7.0 | s | - |

| -OH (7-position) | ~ 9.0 - 11.0 | br s | - |

| -CH₃ (2-position) | ~ 2.2 - 2.4 | s | - |

| -CH₂- (ethyl group) | ~ 2.6 - 2.8 | q | ~ 7.5 |

| -CH₃ (ethyl group) | ~ 1.2 - 1.4 | t | ~ 7.5 |

| H-2', H-6' (phenoxy) | ~ 7.0 - 7.2 | d | ~ 7-8 |

| H-3', H-5' (phenoxy) | ~ 7.3 - 7.5 | t | ~ 7-8 |

| H-4' (phenoxy) | ~ 7.1 - 7.3 | t | ~ 7-8 |

Comparative Analysis with Structurally Related Compounds

To validate and contextualize our predictions, we will compare them with the experimental ¹H NMR data of structurally analogous compounds. This comparative approach highlights the influence of specific substituents on the chemical shifts of the chromen-4-one core.

Case Study 1: 7-Hydroxy-4-methyl-chromen-2-one

This compound shares the 7-hydroxy substituent with our target molecule. The reported ¹H NMR data in DMSO-d₆ shows the hydroxyl proton at a significantly downfield chemical shift of 10.52 ppm, which is characteristic of a phenolic hydroxyl group.[4] The aromatic protons appear between 6.70 and 7.59 ppm.

Case Study 2: 2-Phenyl-4H-chromen-4-one (Flavone)

This molecule provides insight into the influence of a phenyl group at the 2-position. The aromatic protons of the chromenone core are observed in the range of 7.42 to 8.24 ppm.[5] The protons of the 2-phenyl group resonate between 7.55 and 7.93 ppm.

Case Study 3: 6-Chloro-2-pentylchroman-4-one

This example demonstrates the effect of a substituent at the 6-position. The presence of the electron-withdrawing chloro group at C-6 deshields the adjacent aromatic protons, with H-5 appearing at a downfield position.[1]

| Compound | H-5 (ppm) | H-8 (ppm) | Other Key Signals (ppm) | Reference |

| Predicted: this compound | ~ 7.8 - 8.0 | ~ 6.8 - 7.0 | 7-OH (~9.0-11.0), 2-CH₃ (~2.2-2.4), 6-CH₂CH₃ (~2.7, ~1.3) | - |

| 7-Hydroxy-4-methyl-chromen-2-one | 7.57-7.59 (d) | 6.70 (d) | 7-OH (10.52), 4-CH₃ (2.36) | [4] |

| 2-Phenyl-4H-chromen-4-one | 8.24 (d) | 7.42 (t) | 2-Ph (7.55-7.93) | [5] |

| 6-Chloro-2-pentylchroman-4-one | 7.82 (d) | - | 2-pentyl chain | [1] |

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for chromen-4-one derivatives, the following experimental protocol is recommended.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified chromen-4-one sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.[6][7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical acquisition parameters include:

- Spectral width: ~16 ppm

- Pulse angle: 30-45 degrees

- Acquisition time: ~2-4 seconds

- Relaxation delay: 1-5 seconds

- Number of scans: 16-64 (depending on sample concentration)

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Visualizing the Molecular Structure and Experimental Workflow

To further aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.

Caption: Molecular Structure of this compound.

Caption: Workflow for ¹H NMR Spectral Analysis.

Conclusion

The ¹H NMR spectral analysis of this compound presents a multifaceted challenge that can be effectively addressed through a combination of predictive methods and comparative analysis with known compounds. By understanding the fundamental principles of substituent effects on chemical shifts and coupling constants, researchers can confidently assign the proton signals and elucidate the molecular structure. The detailed experimental protocol provided herein serves as a robust guideline for obtaining high-quality, reproducible data, which is paramount for success in drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. MDPI AG. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. American Chemical Society (ACS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. PubChem. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. MPG.PuRe. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6559-6573. Retrieved from [Link]

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. CONICET Digital. Retrieved from [Link]

-

Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(59), 31235-31239. The Royal Society of Chemistry. Retrieved from [Link]

-

Bou-Abdallah, J., Chahine, J., & El-Sabban, M. (2011). Synthesis of new substituted chromen[4,3-c]pyrazol-4-ones and their antioxidant activities. Molecules, 16(12), 7936-7947. MDPI AG. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0034158). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0294667). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Retrieved from [Link]

-

Elsevier. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Filo. (2025, November 16). By analyzing the following spectral data, determine the structural formul... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Lafta, S. J., & Jassim, S. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4), 266-274. Retrieved from [Link]

-

Jung, M., & Park, M. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6559-6573. American Chemical Society (ACS). Retrieved from [Link]

-

Stanimirova, I., Cibulková, J., & Volka, K. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565. Elsevier BV. Retrieved from [Link]

-

Stanimirova, I., Cibulková, J., & Volka, K. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. MDPI AG. Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Structural Elucidation of Novel Chromen-4-ones: A Comparative X-ray Diffraction Analysis of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. Among the myriad of analytical techniques available, X-ray diffraction (XRD) stands as the definitive method for elucidating the atomic arrangement in crystalline solids.[1][2] This guide provides a comprehensive overview of applying XRD techniques to characterize a novel compound, 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one, and offers a comparative analysis with structurally related chromen-4-one derivatives.

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with a wide range of biological activities. Understanding the subtle interplay of substituent effects on the crystal packing and molecular conformation is paramount for rational drug design and the development of new therapeutic agents.

This guide will navigate the critical choice between single-crystal and powder XRD, detail the experimental workflow for obtaining high-quality diffraction data, and present a comparative analysis of the (hypothetical) crystallographic data of our target compound with known structures from the Cambridge Structural Database (CSD).

Choosing the Right Tool for the Job: Single-Crystal vs. Powder X-ray Diffraction

The first critical decision in the structural analysis of a new compound is the choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[3][4] While both techniques are rooted in the principles of Bragg's Law, they offer different levels of structural detail and have distinct sample requirements.[3]

Single-Crystal X-ray Diffraction (SCXRD) is the "gold standard" for determining the precise three-dimensional structure of a molecule.[5] By analyzing the diffraction pattern from a single, well-ordered crystal, SCXRD can reveal detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers.[6][7] This level of detail is invaluable for understanding structure-activity relationships. However, the primary challenge of SCXRD lies in growing single crystals of sufficient size and quality, which can be a time-consuming and often challenging process.[4][5]

Powder X-ray Diffraction (PXRD) , on the other hand, is a more rapid and accessible technique that uses a finely powdered sample containing a multitude of randomly oriented microcrystals.[3][4] The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle, which serves as a unique fingerprint for a crystalline phase. PXRD is an excellent tool for phase identification, assessing sample purity, and determining unit cell parameters. While structure solution from powder data is possible, it is generally more complex than with single-crystal data.[6][8]

For the definitive structural elucidation of a novel compound like this compound, SCXRD is the preferred method. However, PXRD remains a valuable complementary technique for initial characterization and for analyzing bulk sample properties.

Experimental Workflow: From Crystal to Structure

The journey from a newly synthesized compound to a fully refined crystal structure involves a meticulous series of steps. The following protocol outlines a typical workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Detailed Experimental Protocol

-

Crystal Growth : High-quality single crystals are paramount for successful SCXRD analysis. For this compound, a suitable starting point would be slow evaporation of a saturated solution in a variety of solvents (e.g., ethanol, acetone, ethyl acetate) or solvent mixtures.

-

Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected, typically using Mo Kα radiation.

-

Data Reduction and Structure Solution : The raw diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson techniques, which provide an initial model of the electron density.

-

Structure Refinement : The initial structural model is refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.

-

Validation : The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Comparative Analysis: Structural Insights into Chromen-4-one Derivatives

While experimental data for this compound is not yet publicly available, we can create a hypothetical dataset based on typical values for similar organic molecules and compare it with the known crystal structures of other chromen-4-one derivatives. This comparative approach allows us to anticipate the structural features of our target compound and understand the influence of different substituents on the crystal packing.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| This compound (Hypothetical) | C18H16O4 | Monoclinic | P2₁/c | 14.5 | 8.2 | 12.8 | 98.5 | 1510 | 4 | N/A |

| 2-(4-Chlorophenyl)chromen-4-one | C₁₅H₉ClO₂ | Monoclinic | P2₁/c | 22.1564 | 3.8745 | 26.7728 | 95.524 | 2287.6 | 8 | [9] |

| 2H-Chromen-4(3H)-one | C₉H₈O₂ | Monoclinic | P2₁/c | 7.5538 | 8.0896 | 13.0410 | 115.364 | 720.08 | 4 | [10] |

| 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | C₁₅H₁₀O₄ | Monoclinic | P2₁/c | 3.7897 | 17.6380 | 16.7745 | 90.968 | 1121.09 | 4 | [11] |

| 7-Hydroxy-6-methoxy-2H-chromen-2-one | C₁₀H₈O₄ | Orthorhombic | Pca2₁ | 7.0771 | 17.3485 | 6.9672 | 90 | 855.41 | 4 | [12] |

This table highlights the diversity in crystal packing even within the same chemical family. The unit cell parameters and space group are highly sensitive to the nature and position of the substituents on the chromen-4-one core. For instance, the presence of a bulky chlorophenyl group in 2-(4-Chlorophenyl)chromen-4-one leads to a significantly larger unit cell volume compared to the parent 2H-Chromen-4(3H)-one.[9][10] The intermolecular interactions, such as hydrogen bonding and π-π stacking, dictated by these substituents play a crucial role in the overall crystal architecture.

Conclusion

The structural elucidation of a novel compound like this compound through X-ray diffraction is a critical step in its chemical characterization. While single-crystal XRD provides the most detailed structural information, powder XRD is a valuable tool for rapid analysis and phase identification. By comparing the crystallographic data of our target compound with that of known chromen-4-one derivatives, we can gain valuable insights into the structure-property relationships within this important class of molecules. This knowledge is essential for the rational design of new compounds with tailored biological activities in the field of drug discovery and development.

References

-

Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

-

ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]

-

ResearchGate. How the diffraction pattern of single crystal is different from the polycrystalline ?. Available from: [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

-

2-(4-Chlorophenyl)chromen-4-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

2H-Chromen-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

AZoOptics. The Difference Between Powder XRD and Single Crystal XRD. Available from: [Link]

-

3-(4-Methylphenyl)-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Drawell. How X-Ray Diffraction Reveals Hidden Crystal Structures. Available from: [Link]

-

ResearchGate. 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

ResearchGate. MicroED analysis of small organic molecules. Available from: [Link]

-

A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. ACS Publications. Available from: [Link]

-

Crystallographic structure, quantum and in silico interaction analysis of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one. Taylor & Francis Online. Available from: [Link]

-

PubChem. 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one. Available from: [Link]

-

ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... Available from: [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available from: [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available from: [Link]

-

7-Hydroxy-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Food and Drug Administration. 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Available from: [Link]

- Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.

-

NIST WebBook. 8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. Available from: [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. excillum.com [excillum.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. azooptics.com [azooptics.com]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(4-Chlorophenyl)chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2H-Chromen-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxy-6-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Reproducibility of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one biological assays

Focus Entity: 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one (Synthetic Flavonoid Probe) Content Type: Publish Comparison Guide

Executive Summary & Biological Context